molecular formula C10H20N4O2 B421668 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide CAS No. 21579-91-9

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide

Cat. No.: B421668
CAS No.: 21579-91-9
M. Wt: 228.29g/mol
InChI Key: IQHALCWAYMQEQI-UHFFFAOYSA-N
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Description

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide is an organic compound with the molecular formula C10H20N4O2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of two carboxamide groups and four methyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

The synthesis of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide typically involves the reaction of piperazine with methyl isocyanate under controlled conditions. The reaction proceeds as follows:

  • Synthetic Route

      Step 1: Piperazine is reacted with methyl isocyanate in an inert solvent such as dichloromethane.

      Step 2: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

      Step 3: The product is then isolated by filtration and purified using recrystallization techniques.

  • Industrial Production

    • In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, leading to the formation of carboxylic acid derivatives.
  • Reduction

    • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride. This reaction primarily affects the carboxamide groups, converting them into amine groups.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where the carboxamide groups are replaced by other functional groups such as halides or alkoxides. Common reagents for these reactions include alkyl halides and sodium alkoxides.
  • Major Products

    • The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide has several scientific research applications:

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
  • Biology

    • In biological research, the compound is studied for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug development.
  • Medicine

    • The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its activity against various diseases, including cancer and infectious diseases.
  • Industry

    • In the industrial sector, the compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it useful in materials science.

Mechanism of Action

The mechanism of action of 1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide can be compared with other similar compounds, such as:

  • N,N,N’,N’-Tetramethylpiperazine-1,4-dicarboxamide

    • This compound has a similar structure but lacks the additional methyl groups on the nitrogen atoms. It may exhibit different reactivity and biological activity due to the absence of these groups.
  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine

    • This compound contains a phenyl ring instead of a piperazine ring. The presence of the aromatic ring can significantly alter its chemical and biological properties.
  • N,N,N’,N’-Tetramethyl-1,4-benzenediamine

    • Similar to the previous compound, this one also contains an aromatic ring. It is used in different applications, such as in the synthesis of dyes and polymers.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-11(2)9(15)13-5-7-14(8-6-13)10(16)12(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHALCWAYMQEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the structural modification in N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide compared to its parent piperazine in terms of larvicidal activity?

A1: While the research primarily focuses on the larvicidal activity of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide, it directly compares its efficacy to its parent compound, piperazine []. This comparison highlights the impact of the 1,4-dicarboxamide substitution on the molecule's ability to effectively target and disrupt the development of mosquito larvae. The study found that the addition of the 1,4-dicarboxamide group significantly enhances the larvicidal activity compared to the parent piperazine molecule [].

Q2: What are the observed effects of N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide on the histological structure of mosquito larvae?

A2: The research observed significant damage to the histological structure of the midgut in third instar larvae of Aedes caspius and Culex pipiens exposed to N1,N1,N4,N4-tetramethylpiperazine-1,4-dicarboxamide []. The observed damage included cell destruction, vacuolization of epithelial cells, and cell dispersal within the midgut []. These findings suggest that the compound disrupts the normal cellular structure and function of the mosquito larvae's digestive system, ultimately leading to their death.

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